molecular formula C16H13FN2 B5507231 2-(4-fluorophenyl)-6,7-dimethylquinoxaline

2-(4-fluorophenyl)-6,7-dimethylquinoxaline

Cat. No. B5507231
M. Wt: 252.29 g/mol
InChI Key: MGSSPPXLCGRNBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoxaline derivatives often involves catalyst-free methods, offering advantages in terms of yield, safety, and environmental impact. For instance, a catalyst-free green synthesis of novel derivatives using a one-pot four-component reaction under ultrasonic conditions has been reported, yielding products in 87–97% yields. These derivatives were characterized by IR, 1H, 13C NMR, ESI mass spectra, and elemental analysis, demonstrating the effectiveness of such synthetic approaches (Govindaraju et al., 2016).

Molecular Structure Analysis

The crystal structure of related compounds reveals insights into the arrangement and interactions at the molecular level. For example, the crystal structure of a similar quinoxaline derivative was determined by X-ray diffraction, showing monoclinic space group and specific hydrogen bonding patterns (Wang et al., 2006).

Scientific Research Applications

Antibacterial Activity

A study on fluoroquinolones, a class of compounds with a fluorine molecule at the 6-position of the quinolone nucleus, demonstrated their significant potential as antibacterial agents. These compounds, including variations with modifications at the N-1 position, have shown potent activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating bacterial infections (Kuramoto et al., 2003).

Material Science Applications

In the field of materials science, phenylquinoxaline oligomers have been synthesized for potential use in creating solvent-resistant resins. These oligomers, designed for easy processing and the ability to undergo thermal crosslinking, demonstrate significant promise for applications in high-performance materials, showcasing the versatility of quinoxaline derivatives in polymer science (Ooi et al., 2000).

Chemical Synthesis and Drug Development

Research in chemical synthesis has led to the development of novel quinolin-4-one derivatives, demonstrating potent antitumor activities. These studies not only provide insights into the structure-activity relationships of these compounds but also highlight their potential as leads for the development of new cancer therapies. The exploration of these compounds underscores the importance of quinoxaline derivatives in medicinal chemistry and drug discovery (Chou et al., 2010).

Future Directions

While specific future directions for “2-(4-fluorophenyl)-6,7-dimethylquinoxaline” were not found, a review on the biological potential of indole derivatives suggests that these compounds have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-fluorophenyl)-6,7-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2/c1-10-7-14-15(8-11(10)2)19-16(9-18-14)12-3-5-13(17)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSSPPXLCGRNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6,7-dimethylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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